molecular formula C9H9Br3 B1661998 1,3,5-Tribromo-2,4,6-trimethylbenzene CAS No. 608-72-0

1,3,5-Tribromo-2,4,6-trimethylbenzene

Cat. No. B1661998
CAS RN: 608-72-0
M. Wt: 356.88 g/mol
InChI Key: LTSSSVHTLGQZAQ-UHFFFAOYSA-N
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Patent
US07261952B2

Procedure details

CuCN (220 g, 243 mmol) and pyridine (146.7 g, 1.85 mol) were added to a high pressure reaction vessel, and well mixed, and then 2,4,6-tribromo-1,3,5-trimethylbenzene(25 g, 75.8 mmol) was added thereto. The reaction mixture was reacted at 205° C. for 2 hours. Cu therein was excluded with excessive methylene diamine, and then filtered by MC. Water in the reaction mixture was eliminated over MgSO4, and then solvent therein was evaporated in vacuum. The residue was absorbed to silica gel column and separated with a tube chromatography (Hx:MC=3:1) to obtain white solid [yield : 6 g (40.59%)].
Name
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
146.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].[N:4]1[CH:9]=CC=CC=1.Br[C:11]1[C:16]([CH3:17])=[C:15](Br)[C:14]([CH3:19])=[C:13](Br)[C:12]=1[CH3:21].[CH2:22](N)[NH2:23]>>[C:22]([C:11]1[C:16]([CH3:17])=[C:15]([C:9]#[N:4])[C:14]([CH3:19])=[C:13]([C:1]#[N:2])[C:12]=1[CH3:21])#[N:23]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
146.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1C)Br)C)Br)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
well mixed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at 205° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered by MC
CUSTOM
Type
CUSTOM
Details
solvent therein was evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was absorbed to silica gel column
CUSTOM
Type
CUSTOM
Details
separated with a tube chromatography (Hx:MC=3:1)
CUSTOM
Type
CUSTOM
Details
to obtain white solid [yield : 6 g (40.59%)]

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C(=C(C(=C1C)C#N)C)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.